Ammonium thiocyanate

CH4N2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH4N2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very sol in water and ethanol; sol in acetone; insol in chloroform.

Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile

Freely sol in ethanol; sol in methanol, acetone; practically insol in CHCl3, ethyl acetate

Synonyms

Canonical SMILES

Isomeric SMILES

Herbicides and Agrochemicals

Scientific Field: Agricultural chemistry and crop protection.

Summary: Ammonium thiocyanate is used in the manufacture of herbicides. It plays a role in controlling weeds and enhancing crop yield.

Methods/Application: Herbicides containing ammonium thiocyanate are applied to agricultural fields to inhibit weed growth.

Results/Outcomes: Effective weed control, leading to improved crop quality and yield.

Photography Stabilizing Agent

Scientific Field: Photography and chemical stabilization.

Summary: Ammonium thiocyanate acts as a stabilizing agent in photographic processes.

Methods/Application: It helps prevent color fading and degradation in photographic prints and films.

Results/Outcomes: Enhanced photo longevity and color stability.

Rustproofing Compositions

Scientific Field: Materials science and corrosion prevention.

Summary: Ammonium thiocyanate is used in rustproofing formulations.

Methods/Application: It is added to coatings and treatments to protect metal surfaces from corrosion.

Results/Outcomes: Improved durability and resistance to rust.

Textile Dyeing and Printing Adjuvant

Scientific Field: Textile chemistry and dyeing.

Summary: Ammonium thiocyanate serves as an adjuvant in textile dyeing and printing processes.

Methods/Application: It enhances dye penetration and color fixation on fabrics.

Results/Outcomes: Improved dye uptake and colorfastness.

Oil Field Tracer

Scientific Field: Petroleum engineering and reservoir analysis.

Summary: Ammonium thiocyanate is used as a tracer in oil fields.

Methods/Application: It helps track fluid flow and identify reservoir zones.

Results/Outcomes: Enhanced reservoir characterization and production optimization.

Separation of Hafnium from Zirconium

Scientific Field: Nuclear materials and metallurgy.

Summary: Ammonium thiocyanate aids in separating hafnium from zirconium.

Methods/Application: Used in the production of hafnium-free zircalloy for nuclear fuel cladding.

Results/Outcomes: High-purity zircalloy suitable for nuclear reactors.

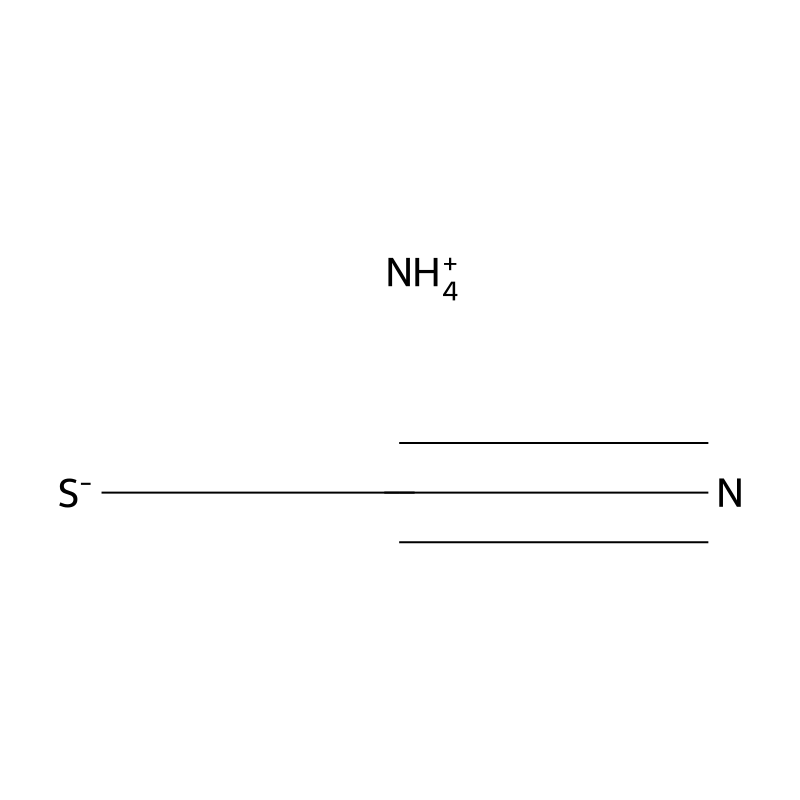

Ammonium thiocyanate is an inorganic compound with the chemical formula NH₄SCN. It appears as a colorless, hygroscopic crystalline solid and is highly soluble in water, making it useful in various applications. The compound consists of the ammonium cation (NH₄⁺) and the thiocyanate anion (SCN⁻). Its molar mass is 76.12 g/mol, and it has a melting point of approximately 149.5 °C. Ammonium thiocyanate is known for its ability to form complexes with various metal ions, which can be utilized in analytical chemistry and other fields .

Ammonium thiocyanate is considered harmful if swallowed, inhaled, or comes into contact with skin or eyes. It can cause irritation and serious eye damage. Additionally, contact with acids liberates very toxic hydrogen sulfide gas.

Safety precautions include:

- Wearing gloves, protective clothing, and eye protection when handling the compound.

- Working in a well-ventilated area to avoid inhalation.

- Avoiding contact with acids.

- Properly disposing of waste according to local regulations.

Data:

- LD50 (oral, rat): 580 mg/kg.

Ammonium thiocyanate undergoes several notable reactions:

- Decomposition: When heated above 170 °C, it decomposes into ammonia, hydrogen sulfide, and carbon disulfide:

- Formation of Thiourea: At elevated temperatures (150-180 °C), ammonium thiocyanate can isomerize to thiourea:

- Reaction with Metal Ions: It reacts with ferric salts to produce a deep-red ferric thiocyanate complex:

- Alkali Hydroxides Reaction: When reacted with sodium hydroxide or potassium hydroxide, it produces sodium thiocyanate or potassium thiocyanate along with water and ammonia:\text{NH}_4\text{SCN}+\text{NaOH}\rightarrow \text{NaSCN}+\text{H}_2\text{O}+\text{NH}_3$$[1][4].

Ammonium thiocyanate exhibits moderate toxicity and can release ammonia vapors when mixed with bases or acids. Its biological effects include potential toxicity upon ingestion or inhalation, and it may pose health risks if not handled properly . The thiocyanate ion itself acts as a pseudohalide and can function as a potent nucleophile, reacting with various biological molecules .

Ammonium thiocyanate can be synthesized through several methods:

- From Carbon Disulfide and Ammonia:

The primary method involves reacting carbon disulfide with aqueous ammonia, forming ammonium dithiocarbamate as an intermediate, which then decomposes to produce ammonium thiocyanate:\text{CS}_2+2\text{NH}_3(aq)\rightarrow \text{NH}_4\text{SCN}+\text{H}_2\text{S}$$[1]. - Radiolabeling Techniques: Recent studies have explored the synthesis of radiolabeled ammonium thiocyanate for use in medical imaging and research applications .

Ammonium thiocyanate has diverse applications across various fields:

- Agriculture: Used in the manufacture of herbicides.

- Photography: Acts as a stabilizing agent.

- Chemical Analysis: Employed in titrimetric analyses and as a reagent for detecting ferric ions.

- Textile Industry: Functions as an adjuvant in dyeing and printing processes.

- Explosives: Incorporated into certain formulations due to its reactive properties .

Studies have shown that ammonium thiocyanate interacts with various metal ions to form precipitates, which can be extracted into organic solvents. These interactions are critical for its application in analytical chemistry . Additionally, its reactivity with alkali hydroxides highlights its role in producing other useful compounds like sodium thiocyanate.

Several compounds share similarities with ammonium thiocyanate, particularly in their chemical structure or reactivity:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Thiocyanate | NaSCN | More soluble in water; commonly used in agriculture. |

| Potassium Thiocyanate | KSCN | Similar applications as sodium thiocyanate; used in photography. |

| Calcium Thiocyanate | Ca(SCN)₂ | Less soluble; used primarily in chemical synthesis. |

| Lithium Thiocyanate | LiSCN | Used in battery technologies; unique due to lithium ion properties. |

Ammonium thiocyanate is unique due to its combination of properties including moderate toxicity, ability to form complexes with metal ions, and its specific applications in both industrial and laboratory settings . Its hygroscopic nature also differentiates it from other salts that do not readily absorb moisture from the air.

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Color/Form

Colorless, hygroscopic crystals

Boiling Point

Density

1.3057 g/mL

Odor

Melting Point

149.6 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 258 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 257 of 258 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (99.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (99.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (30.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (30.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (68.09%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Irritant;Environmental Hazard

Impurities

Maximum limits of trace impurities (in ppm): Heavy metals (as Pb) 5; Iron (Fe) 3.

Other CAS

Wikipedia

Ammonium_thiocyanate

Use Classification

Methods of Manufacturing

General Manufacturing Information

Construction

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Pharmaceutical and medicine manufacturing

Photographic film paper, plate, and chemical manufacturing

Printing and related support activities

Thiocyanic acid, ammonium salt (1:1): ACTIVE

Ammonium thiocyanate capacity in the United States is well in excess of 9000 metric ton/yr on a 100% solids basis, but production in the 1990s is substantially less than its capacity.

Analytic Laboratory Methods

Storage Conditions

Interactions

... In the presence of 50 mm ammonium thiocyanate, the potency of bicuculline to displace specifically bound (3)H-GABA was increased, with the magnitide of this increase being greater in some brain areas than others. Ammonium thiocyanate also increased the potency of bicuculline to inhibit GABA-activated benzodiazepine receptor binding, a biochemical measure of GABA receptor function. Ammonium thiocyanate selectively abolished the high affinity GABA-binding site without affecting either the low affinity component or GABA-activated benzodiazepine receptor binding.